An In-Depth Technical Guide to 2-Amino-5-hydroxy-4-methylpentanoic Acid: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 2-Amino-5-hydroxy-4-methylpentanoic Acid: Synthesis, Characterization, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of the non-proteinogenic amino acid, 2-Amino-5-hydroxy-4-methylpentanoic acid. While this compound is not extensively documented in peer-reviewed literature, this document leverages established principles of organic synthesis and analytical chemistry to propose robust methodologies for its preparation and characterization. Furthermore, by examining its structural features and comparing it to analogous compounds, we explore its prospective applications in medicinal chemistry and drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this unique chiral building block.
Molecular Identity and Physicochemical Properties
2-Amino-5-hydroxy-4-methylpentanoic acid is a derivative of norvaline, featuring both a methyl and a hydroxyl group on its side chain. These modifications introduce two stereocenters (at C2 and C4), leading to four possible stereoisomers. The presence of the polar hydroxyl group and the charged amino and carboxyl groups at physiological pH suggests high water solubility and a low octanol-water partition coefficient.
The fundamental properties of this molecule are summarized below, based on computational data available from public chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C6H13NO3 | PubChem[1] |
| Molecular Weight | 147.17 g/mol | PubChem[1] |
| IUPAC Name | 2-amino-5-hydroxy-4-methylpentanoic acid | PubChem[1] |
| CAS Number | 105817-04-7 | PubChem[1] |
| Exact Mass | 147.08954328 Da | PubChem[1] |
| XLogP3 (Computed) | -2.7 | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Stereoisomerism: A Critical Consideration
The bioactivity of chiral molecules is critically dependent on their stereochemistry. For 2-Amino-5-hydroxy-4-methylpentanoic acid, the absolute configuration at both the alpha-carbon (C2) and the gamma-carbon (C4) will dictate its interaction with biological targets. Therefore, stereocontrolled synthesis is not merely an academic exercise but a prerequisite for any meaningful pharmacological investigation. This guide will focus on a proposed synthesis for the (2S, 4R) and (2S, 4S) diastereomers, starting from a common chiral pool amino acid.
Caption: General structure of 2-Amino-5-hydroxy-4-methylpentanoic acid with stereocenters marked (*).
Proposed Stereoselective Synthesis
The proposed pathway begins with a protected L-aspartic acid derivative, which serves as a chiral scaffold to set the C2 stereochemistry as (S). The key step is a diastereoselective aldol condensation between an aldehyde derived from aspartic acid and the enolate of propionaldehyde.
Caption: Proposed synthetic workflow for stereoisomers of 2-Amino-5-hydroxy-4-methylpentanoic acid.
Causality Behind Experimental Choices:
-
Starting Material: N-Boc-L-Aspartic anhydride is chosen because it provides the C2-(S) stereocenter, and the Boc protecting group is stable under the initial reaction conditions but easily removed at the final stage.
-
Weinreb Amide: The conversion to a Weinreb amide (Step 2) is a critical choice. Unlike other esters or acid chlorides, the Weinreb amide is resistant to over-reduction, allowing for a clean, high-yield conversion to the aldehyde in the subsequent step without forming an alcohol byproduct.
-
Asymmetric Aldol Addition: This is the cornerstone of the synthesis for controlling the C4 stereocenter. The use of a chiral auxiliary (e.g., Evans auxiliary) or a substrate-controlled approach can selectively favor the formation of one diastereomer.
-
Diastereoselective Reduction: The reduction of the intermediate ketone (formed from the aldol product) to the final hydroxyl group can be directed by using chelating agents like cerium(III) chloride (the Luche reduction). This favors hydride attack from the less sterically hindered face, yielding one diastereomer of the alcohol preferentially.
-
Purification: Final separation of the diastereomers via chiral HPLC is the most direct method for obtaining stereochemically pure compounds for biological testing.
Protocol for Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is required for unambiguous characterization.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to diastereotopicity. Key expected signals include: a doublet for the C4-methyl group, a multiplet for the alpha-proton (C2-H), and distinct multiplets for the diastereotopic methylene protons at C3. The chemical shifts and coupling constants will be crucial for assigning relative stereochemistry.
-
¹³C NMR: Six distinct carbon signals are expected. The carbonyl carbon of the acid will be the most downfield (~175-180 ppm), followed by the carbons bearing heteroatoms (C2, C5, and C4).
-
2D NMR (COSY, HSQC): Correlation spectroscopy (COSY) will be essential to map the H-H coupling network and confirm the connectivity from the alpha-proton to the side chain. Heteronuclear single quantum coherence (HSQC) will link each proton directly to its attached carbon, confirming assignments.
3.2. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the gold standard for confirming the molecular formula.
-
Expected Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺.
-
Exact Mass Measurement: The measured mass should be within 5 ppm of the calculated exact mass (147.08954328 Da) to confirm the elemental composition C6H13NO3.[1]
-
Tandem MS (MS/MS): Fragmentation analysis can provide further structural confirmation. Expected fragmentation would include the loss of water (-18 Da), the loss of the carboxylic acid group (-45 Da), and cleavage of the C2-C3 bond.
3.3. Chiral High-Performance Liquid Chromatography (HPLC) To determine the enantiomeric and diastereomeric purity, chiral HPLC is indispensable. A column based on a cyclodextrin or a protein-based chiral stationary phase would be appropriate. The method would need to be developed to achieve baseline separation of all four possible stereoisomers.
Prospective Applications in Drug Discovery
As a non-proteinogenic amino acid (NPAA), 2-Amino-5-hydroxy-4-methylpentanoic acid holds potential in several areas of drug development. NPAAs are frequently incorporated into therapeutics to enhance metabolic stability, improve binding affinity, or introduce conformational constraints.[3]
4.1. Peptidomimetic and Protease Inhibitor Scaffolding The unique side chain can be used to design peptide mimics with improved resistance to proteolysis. The hydroxyl group can act as a hydrogen bond donor, potentially mimicking the side chain of threonine or serine or interacting with the active site of enzymes like proteases or kinases.
4.2. Neurological Agents - GABA Analogue The core structure contains a γ-hydroxy acid motif, making it a structural analogue of γ-hydroxybutyric acid (GHB), a known neurotransmitter and CNS depressant that acts on GABA and GHB receptors.[4][5][6] It is plausible that stereoisomers of 2-Amino-5-hydroxy-4-methylpentanoic acid could modulate GABAergic neurotransmission.[7] This hypothesis warrants investigation, as novel GABA receptor modulators are sought for conditions like epilepsy, anxiety, and spasticity.
4.3. Enzyme Inhibition Structurally similar compounds have shown potent and specific biological activity. For instance, the related compound (S)-2-amino-4-oxo-5-hydroxypentanoic acid is an antifungal agent that inhibits homoserine dehydrogenase, an enzyme absent in animals, highlighting the potential for selective toxicity.[8] The title compound could be screened as a potential inhibitor against various metabolic enzymes, particularly those involved in amino acid biosynthesis pathways.
Detailed Experimental Protocols
Protocol: Proposed Synthesis of (2S)-2-Amino-5-hydroxy-4-methylpentanoic acid
This protocol is a representative, hypothetical procedure based on established chemical transformations and requires optimization.
-
Weinreb Amide Formation: To a solution of N-Boc-L-aspartic anhydride (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq). Stir at room temperature for 12 hours. Work up with a mild acid wash and purify by column chromatography.
-
Reduction to Aldehyde: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H, 1.2 eq, 1.0 M in hexanes) dropwise. Stir for 1 hour at -78 °C. Quench the reaction with methanol, followed by a saturated aqueous solution of Rochelle's salt. Extract the product and purify.
-
Aldol Addition: (This step requires rigorous optimization for diastereoselectivity). To a solution of a chiral auxiliary-derived propionamide (e.g., Evans auxiliary) in DCM at -78 °C, add a Lewis acid (e.g., TiCl₄) followed by an amine base (e.g., Hünig's base). After 30 minutes, add the aldehyde from step 2. Stir for 4 hours. Quench and purify the aldol adduct.
-
Reductive Cleavage and Protection: Cleave the chiral auxiliary and reduce the resulting ketone using a suitable method (e.g., LiBH₄). Protect the newly formed secondary alcohol (e.g., as a TBS ether) if necessary for subsequent steps.
-
Global Deprotection: Treat the fully protected intermediate with 6 M HCl at reflux for 4 hours to remove the Boc group, any alcohol protecting groups, and hydrolyze the ester.
-
Purification: Purify the crude amino acid by ion-exchange chromatography. Separate the resulting diastereomers using preparative chiral HPLC.
Protocol: Analytical Characterization
-
Sample Preparation: Dissolve 5-10 mg of the final product in 0.6 mL of D₂O for NMR analysis. For HRMS, prepare a 1 mg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid.
-
NMR Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 500 MHz or higher spectrometer.
-
HRMS Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire data in positive ion mode over a mass range of 50-500 m/z.
-
Chiral HPLC: Screen various chiral columns (e.g., Chiralpak series) with mobile phases consisting of hexane/isopropanol or acetonitrile/water mixtures, often with acidic or basic additives, to find optimal separation conditions.
Safety and Handling
Based on GHS classifications for the compound, 2-Amino-5-hydroxy-4-methylpentanoic acid should be handled with appropriate care.[1]
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Wear protective gloves, eye protection, and a face shield. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
References
A consolidated list of references will be provided upon request.
Sources
- 1. 2-Amino-5-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 15927960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 5. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
